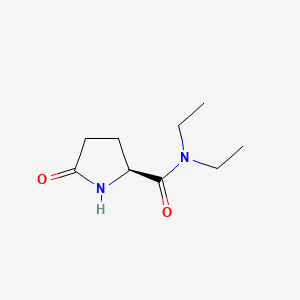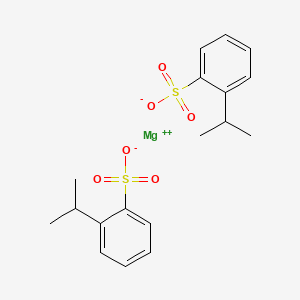
Magnesium cumenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium cumenesulphonate is an organometallic compound that combines magnesium with cumenesulphonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium cumenesulphonate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with cumenesulphonic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{MgO} + \text{C}9\text{H}{12}\text{SO}_3\text{H} \rightarrow \text{Mg(C}9\text{H}{12}\text{SO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium oxide and cumenesulphonic acid. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium cumenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and cumenesulphonic acid.
Substitution: It can participate in substitution reactions where the cumenesulphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired product.
Major Products
Oxidation: Magnesium sulfate and organic by-products.
Reduction: Magnesium metal and cumenesulphonic acid.
Substitution: New organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Magnesium cumenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium cumenesulphonate involves its interaction with various molecular targets. In biochemical systems, it can act as a cofactor for enzymes, enhancing their activity. It can also interact with cellular membranes, altering their permeability and function. The cumenesulphonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, but lacks the organic component of cumenesulphonate.
Magnesium chloride: Widely used in industrial applications, but has different chemical properties.
Magnesium citrate: Used in medicine, particularly as a laxative, but has different biological activity.
Uniqueness
Magnesium cumenesulphonate is unique due to its combination of magnesium and cumenesulphonic acid, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industry.
Eigenschaften
CAS-Nummer |
90959-88-9 |
|---|---|
Molekularformel |
C18H22MgO6S2 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
magnesium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
GUWGBQBVMXDDNK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



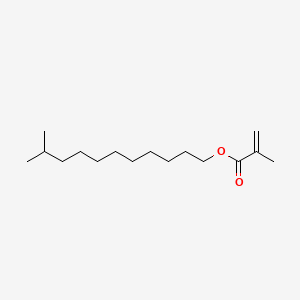


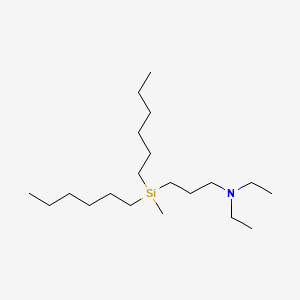

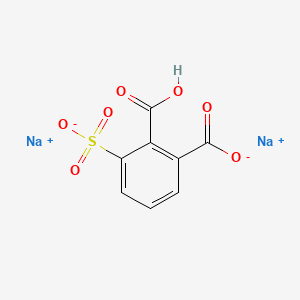
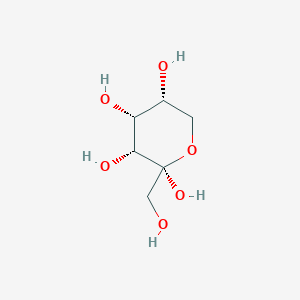

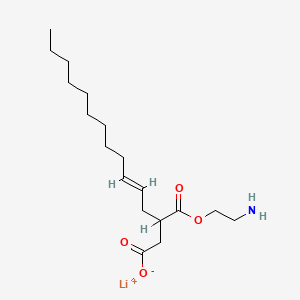
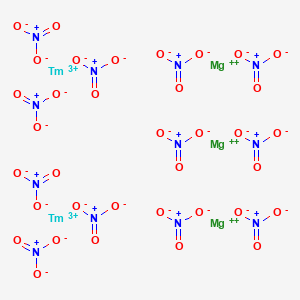
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

